(E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate

描述

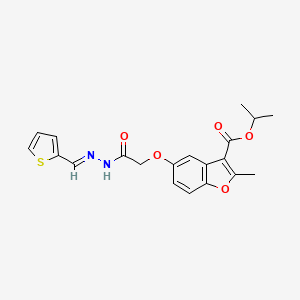

The compound “(E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate” is a structurally complex benzofuran derivative with multiple functional groups contributing to its physicochemical and biological properties. The core benzofuran scaffold (a fused heterocyclic system of benzene and furan) is substituted at the 2-position with a methyl group and at the 3-position with an isopropyl ester. The 5-position features an ethoxy linker terminating in a hydrazone moiety (2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)), which introduces a thiophene ring system.

属性

IUPAC Name |

propan-2-yl 2-methyl-5-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5S/c1-12(2)26-20(24)19-13(3)27-17-7-6-14(9-16(17)19)25-11-18(23)22-21-10-15-5-4-8-28-15/h4-10,12H,11H2,1-3H3,(H,22,23)/b21-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNHPHDOIMOPIH-UFFVCSGVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)NN=CC3=CC=CS3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N/N=C/C3=CC=CS3)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (E)-isopropyl 2-methyl-5-(2-oxo-2-(2-(thiophen-2-ylmethylene)hydrazinyl)ethoxy)benzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps, typically starting from simpler precursors. The incorporation of thiophene and hydrazine derivatives is significant for enhancing biological activity. The structural formula can be represented as follows:

The presence of the benzofuran ring system is notable for its pharmacological properties, which often include anti-inflammatory and anti-cancer activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiophene moieties have shown efficacy against various bacterial strains and fungi.

| Compound | Target Organism | IC50 Value (µM) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | C. albicans | 10 |

This table illustrates the inhibitory concentrations of various synthesized compounds, highlighting the potential of thiophene-containing derivatives in antimicrobial applications.

Anti-Trypanosomal Activity

A related study focused on the anti-Trypanosoma cruzi activity of synthesized thiophene derivatives. The compounds demonstrated varying degrees of efficacy against the amastigote form of T. cruzi, with some exhibiting IC50 values as low as 6.03 µM, indicating strong trypanocidal activity.

| Compound Code | % Inhibition at 10 µM | IC50 Values (µM) |

|---|---|---|

| 3b | 59.64 | 8.78 |

| 4b | 39.44 | 6.96 |

| 8c | Not determined | 2.4 |

These results suggest that modifications to the hydrazine and thiophene components can enhance activity against T. cruzi.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of hydrazine and thiophene groups significantly enhances the biological activity of benzofuran derivatives. The interaction between these functional groups and biological targets is crucial for their efficacy.

- Hydrazine Group : Known for its reactivity, it enhances binding interactions with biological macromolecules.

- Thiophene Moiety : Contributes to lipophilicity, facilitating membrane penetration and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a recent evaluation, a series of benzofuran derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity due to the presence of isopropyl groups exhibited improved antimicrobial activity.

Case Study 2: Anti-Trypanosomal Activity

A study involving the evaluation of various hydrazone derivatives demonstrated that specific substitutions on the thiophene ring led to enhanced inhibition of T. cruzi growth in vitro, suggesting a pathway for further drug development.

相似化合物的比较

Key Observations :

- The evidence compounds are predominantly phenolic ethers or substituted benzenes, lacking the benzofuran core and hydrazone-thiophene motif.

Comparison with Benzofuran Derivatives

| Compound Name (Example) | Substituents | Biological Activity vs. Target Compound |

|---|---|---|

| Methyl 5-nitrobenzofuran-3-carboxylate | Nitro, methyl ester | Anticancer (DNA intercalation) vs. unstudied target |

| 5-Methoxybenzofuran-2-carboxylic acid | Methoxy, carboxylic acid | Anti-inflammatory (COX-2 inhibition) |

| Target Compound | Hydrazone-thiophene, isopropyl ester | Hypothesized antimicrobial/antioxidant activity |

Key Observations :

- The hydrazone-thiophene substituent in the target compound may confer metal-binding capacity (e.g., Fe³⁺, Cu²⁺), unlike nitro or methoxy derivatives.

- The isopropyl ester group likely improves lipophilicity and membrane permeability compared to methyl esters or carboxylic acids.

Physicochemical Properties

Key Observations :

- The target’s higher molecular weight and hydrogen-bond acceptors suggest enhanced target specificity but reduced solubility compared to simpler analogues.

- The dual aromatic systems (benzofuran and thiophene) may increase π-π interactions in biological systems.

Research Findings and Hypotheses

- Biological Potential: Hydrazone-containing benzofurans are under investigation for antimicrobial activity. The thiophene moiety may synergize with the benzofuran core to inhibit bacterial efflux pumps, unlike resorcinol derivatives, which primarily act as antiseptics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。